6-Ethyl-4-hydroxycoumarin

Description

The exact mass of the compound 6-Ethyl-4-hydroxycoumarin is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 6-Ethyl-4-hydroxycoumarin suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Ethyl-4-hydroxycoumarin including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

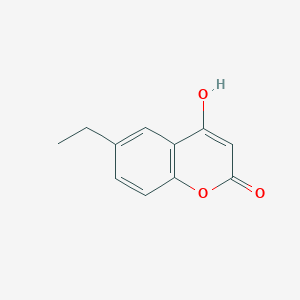

IUPAC Name |

6-ethyl-4-hydroxychromen-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O3/c1-2-7-3-4-10-8(5-7)9(12)6-11(13)14-10/h3-6,12H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYULRNGSVREOJU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=C(C=C1)OC(=O)C=C2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20715740 |

Source

|

| Record name | 6-Ethyl-4-hydroxy-2H-1-benzopyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20715740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55005-28-2 |

Source

|

| Record name | 6-Ethyl-4-hydroxy-2H-1-benzopyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20715740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 55005-28-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 6-Ethyl-4-hydroxycoumarin: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of 6-Ethyl-4-hydroxycoumarin, a significant derivative of the coumarin scaffold. While specific experimental data for this particular molecule is limited in publicly accessible literature, this document synthesizes available information and leverages data from closely related 4-hydroxycoumarin analogs to offer valuable insights for researchers, scientists, and professionals in drug development. The guide delves into the core chemical properties, structural features, reactivity, and potential applications of 6-Ethyl-4-hydroxycoumarin, with a focus on its role as a key intermediate in the synthesis of pharmaceuticals, particularly anticoagulants.

Introduction: The Significance of the 4-Hydroxycoumarin Scaffold

The 4-hydroxycoumarin moiety is a privileged structure in medicinal chemistry, serving as the foundational framework for a multitude of biologically active compounds.[1] Its derivatives have demonstrated a broad spectrum of pharmacological activities, including anticoagulant, anti-inflammatory, antibacterial, and antioxidant properties.[2] 6-Ethyl-4-hydroxycoumarin, as a member of this class, holds considerable interest for its potential contributions to the development of novel therapeutics. Its unique substitution pattern is anticipated to modulate its physicochemical and biological properties, making it a valuable subject of study for structure-activity relationship (SAR) investigations.

Chemical Identity and Physical Properties

6-Ethyl-4-hydroxycoumarin is a white to off-white crystalline solid.[3][4] Key identifiers and physical properties are summarized in the table below. It is slightly soluble in DMSO and methanol.[3][5]

| Property | Value | Source(s) |

| IUPAC Name | 6-Ethyl-4-hydroxy-2H-chromen-2-one | [6] |

| Synonyms | 6-Ethyl-4-hydroxycoumarine | N/A |

| CAS Number | 55005-28-2 | [2][4] |

| Molecular Formula | C₁₁H₁₀O₃ | [2][4] |

| Molecular Weight | 190.2 g/mol | [2][4] |

| Melting Point | 216-218 °C | [3] |

| Appearance | White to Off-White Solid | [3] |

| Solubility | Slightly soluble in DMSO and Methanol | [3][5] |

Molecular Structure and Spectroscopic Analysis

The structural framework of 6-Ethyl-4-hydroxycoumarin consists of a benzene ring fused to an α-pyrone ring, with a hydroxyl group at the 4-position and an ethyl group at the 6-position.

Caption: Chemical structure of 6-Ethyl-4-hydroxycoumarin.

Spectroscopic Data (Comparative)

¹H NMR (DMSO-d₆, ppm): [8]

-

δ 15.17 (br s, 1H, -OH): The acidic proton of the hydroxyl group.

-

δ 7.84 (d, J=7.8 Hz, 1H, H-5): Aromatic proton.

-

δ 7.66 (t, 1H, H-7): Aromatic proton.

-

δ 7.39 (d, 1H, H-8): Aromatic proton.

-

δ 7.36 (t, 1H, H-6): Aromatic proton.

-

δ 5.61 (s, 1H, H-3): Vinylic proton.

For 6-Ethyl-4-hydroxycoumarin, one would expect to see additional signals in the aliphatic region corresponding to the ethyl group (a quartet for the -CH₂- and a triplet for the -CH₃). The aromatic region would also be altered due to the substitution at the 6-position.

¹³C NMR (DMSO-d₆, ppm): [8]

-

δ 165.52 (C-4)

-

δ 161.79 (C-2)

-

δ 152.4 (C-8a)

-

δ 132.63 (C-7)

-

δ 123.85 (C-5)

-

δ 123.10 (C-6)

-

δ 116.6 (C-4a)

-

δ 116.28 (C-8)

-

δ 90.87 (C-3)

The ethyl group in 6-Ethyl-4-hydroxycoumarin would introduce two additional signals in the upfield region of the ¹³C NMR spectrum.

Infrared (IR) Spectroscopy (KBr, cm⁻¹): [7]

-

~3380 (O-H stretch): Broad peak characteristic of the hydroxyl group.

-

~1650 (C=O stretch): Strong absorption from the lactone carbonyl group.

-

~1530 (C=C stretch): Aromatic ring vibrations.

The IR spectrum of 6-Ethyl-4-hydroxycoumarin would be expected to show these characteristic peaks, along with C-H stretching and bending vibrations from the ethyl group.

Mass Spectrometry (MS): [7]

-

m/z 162 (M⁺): The molecular ion peak for 4-hydroxycoumarin.

For 6-Ethyl-4-hydroxycoumarin, the molecular ion peak would be observed at m/z 190. The fragmentation pattern would likely involve the loss of the ethyl group and subsequent fragmentation of the coumarin ring.[9]

Chemical Properties and Reactivity

Keto-Enol Tautomerism

A key feature of the 4-hydroxycoumarin scaffold is its existence in a tautomeric equilibrium between the 4-hydroxy-2-pyrone (enol) form and the 2,4-chromanedione (keto) form. This equilibrium is crucial for its biological activity, particularly its anticoagulant properties.

Caption: Keto-enol tautomerism of the 4-hydroxycoumarin core.

Reactivity

The 4-hydroxycoumarin ring system possesses distinct reactive sites that are amenable to chemical modification, making it a versatile scaffold for the synthesis of diverse derivatives.

-

C3 Position: The carbon at the 3-position is highly nucleophilic, making it susceptible to various electrophilic substitution reactions, including alkylation, acylation, and condensation reactions.[7] This reactivity is fundamental to the synthesis of many biologically active 4-hydroxycoumarin derivatives, such as the anticoagulant warfarin.

-

4-Hydroxyl Group: The hydroxyl group at the 4-position is acidic and can be readily deprotonated to form a phenoxide ion. This site is the primary point of attack for alkylating and acylating agents.[7]

Caption: Key reactive sites of 6-Ethyl-4-hydroxycoumarin.

Synthesis of 6-Ethyl-4-hydroxycoumarin

The synthesis of 4-hydroxycoumarins can be achieved through several established methods. A common and effective approach for preparing 6-substituted derivatives like 6-Ethyl-4-hydroxycoumarin involves the condensation of a substituted phenol with a malonic acid derivative.

General Synthetic Pathway: Pechmann Condensation

A plausible synthetic route to 6-Ethyl-4-hydroxycoumarin is a one-pot reaction between 4-ethylphenol and diethyl malonate, catalyzed by a dehydrating agent such as polyphosphoric acid (PPA) or a Lewis acid like zinc chloride (ZnCl₂).[10]

Caption: General synthetic scheme for 6-Ethyl-4-hydroxycoumarin.

Illustrative Experimental Protocol (General)

Note: The following is a generalized protocol based on the synthesis of similar 4-hydroxycoumarin derivatives. Optimization of reaction conditions (temperature, time, and catalyst loading) would be necessary to achieve a high yield of 6-Ethyl-4-hydroxycoumarin.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 4-ethylphenol (1 equivalent) and diethyl malonate (1.2 equivalents).

-

Catalyst Addition: Carefully add polyphosphoric acid (PPA) or anhydrous zinc chloride (ZnCl₂) as the catalyst.

-

Heating: Heat the reaction mixture to a temperature typically ranging from 120 to 160 °C with vigorous stirring. The reaction progress should be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into a beaker containing ice-water.

-

Precipitation and Filtration: A solid precipitate of crude 6-Ethyl-4-hydroxycoumarin should form. Collect the solid by vacuum filtration and wash it thoroughly with cold water.

-

Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure 6-Ethyl-4-hydroxycoumarin.

Applications in Drug Development

Intermediate for Anticoagulants

The primary and most well-documented application of 4-hydroxycoumarin derivatives is in the development of oral anticoagulants.[11][12] These drugs function as vitamin K antagonists, inhibiting the enzyme vitamin K epoxide reductase and thereby preventing the synthesis of active clotting factors. 6-Ethyl-4-hydroxycoumarin serves as a key building block for the synthesis of novel anticoagulant candidates. The ethyl group at the 6-position can influence the compound's lipophilicity and binding affinity to the target enzyme, potentially leading to improved pharmacokinetic and pharmacodynamic profiles.

Potential as an Antioxidant

The phenolic hydroxyl group in the 4-hydroxycoumarin scaffold imparts antioxidant properties, enabling it to scavenge free radicals.[7] While specific data for 6-Ethyl-4-hydroxycoumarin is not available, studies on other derivatives have demonstrated their potential to mitigate oxidative stress.[13]

Experimental Protocol: DPPH Radical Scavenging Assay (General)

This protocol outlines a common method for assessing the antioxidant activity of coumarin derivatives.[3][5]

-

Reagent Preparation:

-

Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

-

Prepare stock solutions of the test compound (e.g., 6-Ethyl-4-hydroxycoumarin) and a standard antioxidant (e.g., ascorbic acid) in methanol.

-

-

Assay Procedure:

-

In a 96-well microplate, add 100 µL of various concentrations of the test compound or standard.

-

Add 100 µL of the DPPH solution to each well.

-

Include a blank well containing 100 µL of methanol and 100 µL of the DPPH solution.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

-

Data Analysis:

-

Measure the absorbance at 517 nm using a microplate reader.

-

Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging = [(Absorbance of Blank - Absorbance of Sample) / Absorbance of Blank] x 100

-

Determine the IC₅₀ value, which is the concentration of the test compound required to scavenge 50% of the DPPH radicals.

-

Conclusion

6-Ethyl-4-hydroxycoumarin is a valuable chemical entity with significant potential in drug discovery and development. Its structural features, particularly the reactive 4-hydroxycoumarin core, make it an important intermediate for the synthesis of novel therapeutic agents, most notably anticoagulants. While a comprehensive experimental dataset for this specific derivative is not yet available in the public domain, the foundational knowledge of the 4-hydroxycoumarin class provides a strong basis for its further investigation. Future research focused on the detailed synthesis, spectroscopic characterization, and biological evaluation of 6-Ethyl-4-hydroxycoumarin is warranted to fully elucidate its potential and pave the way for its application in the development of new and improved pharmaceuticals.

References

- Manolov, I., & Danchev, N. (2007). Investigation of the antioxidant properties of some new 4-hydroxycoumarin derivatives. Methods and findings in experimental and clinical pharmacology, 29(4), 235–239.

- Stanchev, S., Manolov, I., & Danchev, N. (2008). Investigation of the antioxidant properties of some new 4-hydroxycoumarin derivatives.

- Saba, A., Djandé, A., Ouattara, L., et al. (2019). Review on 4-Hydroxycoumarin Chemistry: Synthesis, Acylation and Photochemical Properties. World Journal of Organic Chemistry, 7(1), 19-30.

- Jung, J. C., & Park, O. S. (2009). Synthetic approaches and biological activities of 4-hydroxycoumarin derivatives. Molecules (Basel, Switzerland), 14(11), 4790–4803.

- Margaret, M. J., et al. (2024). A comprehensive review on recent innovations in 4-hydroxycoumarin derivatives. International Journal of Modern Pharmaceutical Research, 8(7).

- Abdou, M. I. (2019). Recent advances in 4-hydroxycoumarin chemistry. Part 1: Synthesis and reactions. Arabian Journal of Chemistry, 12(1), 88-121.

- Voinov, V. G., El-Feredos, F., & Vasil'ev, R. F. (2011). Mass spectral fragmentation studies of coumarin-type compounds using GC high-resolution MS. The Open Analytical Chemistry Journal, 5, 26-34.

- Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry. (2016). DESIGN, SYNTHESIS AND ANTICOAGULANT ACTIVITY OF SOME NOVEL COUMARINS. AJPAMC, 4(2), 68-76.

- Varala, R., & Enugala, R. (2013). Synthesis and Anticoagulant Activity of C3- and O-alkylated 4-Hydroxycoumarin Derivatives. Research and Reviews: Journal of Chemistry, 2(1), 1-7.

- Rostom, S. A., Goya Jorge, E., et al. (2024). Fishing antioxidant 4-hydroxycoumarin derivatives: synthesis, characterization, and in vitro assessments. Canadian journal of physiology and pharmacology.

- Stanchev, S., et al. (2010). Synthesis, anticoagulant and PIVKA-II induced by new 4-hydroxycoumarin derivatives. European journal of medicinal chemistry, 45(5), 1857–1864.

- Khan, I., et al. (2019). Enzyme inhibition and antibacterial potential of 4-Hydroxycoumarin derivatives. Brazilian Journal of Pharmaceutical Sciences, 55.

- Saba, A., et al. (2019). Review on 4-Hydroxycoumarin Chemistry: Synthesis, Acylation and Photochemical Properties. World Journal of Organic Chemistry, 7(1), 19-30.

- Stanchev, S., et al. (2008). Synthesis, computational study and cytotoxic activity of new 4-hydroxycoumarin derivatives. European Journal of Medicinal Chemistry, 43(4), 732-739.

- Romal, J. R. A., & Ong, S. K. (2023). Extending the Library of 4-Hydroxycoumarin Derivatives with Potential Pharmacological Activity by a Catalyst-Free and Purification-Free Method. ChemistrySelect, 8(12), e202300519.

-

PubChem. 6-ethyl-4-hydroxycoumarin. Available from: [Link]

- Meunier, F., et al. (1977). In vitro metabolism of a new 4-hydroxycoumarin anticoagulant. Structure of an unusual metabolite. Journal of medicinal chemistry, 20(4), 604–606.

-

Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Available from: [Link]

-

University of Colorado Boulder. Table of Characteristic IR Absorptions. Available from: [Link]

- Guang pu xue yu guang pu fen xi = Guang pu. (2014). [The Study on Infrared Spectra of 7-Hydroxycoumarin by Density Functional Theory]. 34(10), 2686–2690.

- Journal of Chemical Health Risks. (2024).

-

ResearchGate. Infrared spectrum of coumarin experimental and calculated (B3LYP/6-3¹1+G*) is shown here. Available from: [Link]

-

ResearchGate. Partial ¹H-NMR spectra of 4-hydroxycoumarin (above) and CAD1 (below). Available from: [Link]

- R-K. Lee, et al. (2004). Synthesis and anti-allergy activity of 4-hydroxycoumarin derivatives. Bioorganic & Medicinal Chemistry Letters, 14(12), 3187-3190.

- D. Yu, et al. (2003). Synthesis and antiviral activity of 4-hydroxycoumarin derivatives. Bioorganic & Medicinal Chemistry Letters, 13(5), 913-916.

- C. A. Kontogiorgis, & D. Hadjipavlou-Litina. (2005). Synthesis and anti-inflammatory activity of coumarin derivatives. Journal of Medicinal Chemistry, 48(20), 6400-6408.

Sources

- 1. scbt.com [scbt.com]

- 2. The Antioxidant Activity of New Coumarin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. benchchem.com [benchchem.com]

- 5. Making sure you're not a bot! [opus4.kobv.de]

- 6. Recent advances in 4-hydroxycoumarin chemistry. Part 1: Synthesis and reactions - Arabian Journal of Chemistry [arabjchem.org]

- 7. benchchem.com [benchchem.com]

- 8. benthamopen.com [benthamopen.com]

- 9. sciepub.com [sciepub.com]

- 10. japer.in [japer.in]

- 11. Synthetic Approaches and Biological Activities of 4-Hydroxycoumarin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. aseestant.ceon.rs [aseestant.ceon.rs]

- 13. utoronto.scholaris.ca [utoronto.scholaris.ca]

6-Ethyl-4-hydroxycoumarin: A Technical Guide to its Biological Activity

Introduction

The 4-hydroxycoumarin scaffold is a cornerstone in medicinal chemistry, giving rise to a class of compounds with a rich history of therapeutic application, most notably as anticoagulants.[1] These synthetic molecules, derived from the naturally occurring coumarin, have been extensively studied and modified to enhance their biological profiles.[2] This guide focuses on a specific derivative, 6-Ethyl-4-hydroxycoumarin, providing an in-depth exploration of its predicted biological activities, the underlying mechanisms of action, and the experimental frameworks required for its comprehensive evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to understand and investigate the potential of this and related compounds.

Chemical Identity of 6-Ethyl-4-hydroxycoumarin:

| Property | Value | Reference |

| CAS Number | 55005-28-2 | [3] |

| Molecular Formula | C₁₁H₁₀O₃ | [3][4] |

| Molecular Weight | 190.2 g/mol | [3] |

Synthesis and Characterization

While a specific, detailed synthesis protocol for 6-Ethyl-4-hydroxycoumarin was not found in the immediate search results, a general and robust method for the synthesis of 4-hydroxycoumarin derivatives involves the condensation of a substituted phenol with a malonic acid derivative, followed by cyclization. For 6-Ethyl-4-hydroxycoumarin, the synthesis would logically start from 4-ethylphenol.

Hypothesized Synthesis Workflow

Caption: A plausible synthetic route to 6-Ethyl-4-hydroxycoumarin.

A crucial aspect of any synthesis is the rigorous characterization of the final compound to confirm its identity and purity. Standard analytical techniques would be employed:

-

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the molecular structure. The proton NMR of 4-hydroxycoumarin, for instance, shows a characteristic singlet for the proton at the 3-position.[5]

-

Infrared (IR) Spectroscopy: To identify functional groups, such as the hydroxyl and lactone carbonyl groups.[6]

-

Mass Spectrometry (MS): To confirm the molecular weight.[6]

-

Elemental Analysis: To determine the elemental composition.

Anticoagulant Activity

The hallmark of 4-hydroxycoumarins is their anticoagulant effect, which is achieved through the inhibition of the Vitamin K epoxide reductase (VKOR) enzyme.[1][7] This enzyme is critical for the recycling of Vitamin K, a cofactor required for the gamma-carboxylation of clotting factors II, VII, IX, and X.[7][8] By inhibiting VKOR, 4-hydroxycoumarins lead to the production of non-functional clotting factors, thereby prolonging the time to clot formation.[8]

Mechanism of Action: Vitamin K Cycle Inhibition

Caption: Inhibition of the Vitamin K cycle by 6-Ethyl-4-hydroxycoumarin.

Experimental Protocol: In Vitro Anticoagulant Assays

The anticoagulant potential of 6-Ethyl-4-hydroxycoumarin can be quantified using standard coagulation assays such as the Prothrombin Time (PT) and Activated Partial Thromboplastin Time (aPTT) tests.[8]

1. Preparation of Reagents and Samples:

- Prepare a stock solution of 6-Ethyl-4-hydroxycoumarin in a suitable solvent like DMSO.

- Perform serial dilutions to obtain a range of test concentrations.

- Use pooled normal human plasma as the substrate.

- Warfarin should be used as a positive control.[9]

2. Prothrombin Time (PT) Assay:

- Pre-warm the plasma and PT reagent (containing tissue factor and calcium) to 37°C.

- Add a specific volume of the test compound or control to the plasma and incubate.

- Initiate coagulation by adding the PT reagent.

- Measure the time taken for clot formation in seconds.

3. Activated Partial Thromboplastin Time (aPTT) Assay:

- Pre-warm the plasma, aPTT reagent (containing a contact activator and phospholipids), and calcium chloride solution to 37°C.

- Add the test compound or control and aPTT reagent to the plasma and incubate.

- Initiate coagulation by adding calcium chloride.

- Measure the time taken for clot formation in seconds.

Data Presentation: Expected Anticoagulant Activity

| Compound | Concentration (µM) | Prothrombin Time (PT) (seconds) | Activated Partial Thromboplastin Time (aPTT) (seconds) |

| Vehicle Control | - | ~12-15 | ~30-40 |

| Warfarin (Positive Control) | 10 | Expected to be significantly prolonged | Expected to be prolonged |

| 6-Ethyl-4-hydroxycoumarin | Test Range | To be determined | To be determined |

Anti-inflammatory Activity

Coumarin derivatives have demonstrated anti-inflammatory properties through various mechanisms, including the inhibition of pro-inflammatory enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), and the modulation of inflammatory signaling pathways.[10][11]

Experimental Protocol: In Vitro Anti-inflammatory Assays

A common model for assessing anti-inflammatory activity is the use of lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.[10][11]

1. Cell Culture and Treatment:

- Culture RAW 264.7 cells in appropriate media.

- Seed the cells in multi-well plates and allow them to adhere.

- Pre-treat the cells with various concentrations of 6-Ethyl-4-hydroxycoumarin for a specified time.

- Stimulate the cells with LPS to induce an inflammatory response.

2. Measurement of Inflammatory Mediators:

- Nitric Oxide (NO) Production: Measure the accumulation of nitrite in the culture supernatant using the Griess reagent.[10]

- Pro-inflammatory Cytokines (TNF-α, IL-6): Quantify the levels of these cytokines in the supernatant using Enzyme-Linked Immunosorbent Assay (ELISA) kits.[10]

Data Presentation: Expected Anti-inflammatory Effects

| Treatment | Concentration | NO Production (% of LPS control) | TNF-α Release (% of LPS control) | IL-6 Release (% of LPS control) |

| Control (no LPS) | - | Baseline | Baseline | Baseline |

| LPS Control | - | 100% | 100% | 100% |

| Dexamethasone (Positive Control) | 1 µM | Expected significant reduction | Expected significant reduction | Expected significant reduction |

| 6-Ethyl-4-hydroxycoumarin | Test Range | To be determined | To be determined | To be determined |

Antimicrobial Activity

Several 4-hydroxycoumarin derivatives have been reported to possess antibacterial and antifungal properties.[1][12][13] The mechanism of their antimicrobial action is not fully elucidated but may involve the disruption of microbial cell membranes or the inhibition of essential enzymes.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard technique for determining the MIC of a compound against various microbial strains.[14]

1. Preparation of Inoculum and Test Compound:

- Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).

- Prepare serial dilutions of 6-Ethyl-4-hydroxycoumarin in a suitable broth medium in a 96-well microtiter plate.

2. Inoculation and Incubation:

- Inoculate each well with the microbial suspension.

- Include positive (microbe only) and negative (broth only) controls.

- Incubate the plate under appropriate conditions (temperature, time).

3. Determination of MIC:

- The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[14]

Data Presentation: Expected Antimicrobial Spectrum

| Microorganism | Type | MIC (µg/mL) of 6-Ethyl-4-hydroxycoumarin |

| Staphylococcus aureus | Gram-positive bacteria | To be determined |

| Bacillus subtilis | Gram-positive bacteria | To be determined |

| Escherichia coli | Gram-negative bacteria | To be determined |

| Pseudomonas aeruginosa | Gram-negative bacteria | To be determined |

| Candida albicans | Fungi | To be determined |

Anticancer Activity

The anticancer potential of coumarin derivatives has been an area of active research.[1][15] These compounds can induce apoptosis, inhibit cell proliferation, and modulate signaling pathways involved in cancer progression.[16]

Experimental Protocol: In Vitro Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess the cytotoxic effects of a compound on cancer cell lines.

1. Cell Culture and Treatment:

- Culture selected human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer).

- Seed the cells in a 96-well plate and allow for attachment.

- Treat the cells with a range of concentrations of 6-Ethyl-4-hydroxycoumarin for 24-72 hours.

2. MTT Assay:

- Add MTT solution to each well and incubate to allow viable cells to reduce the MTT to formazan crystals.

- Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

- Measure the absorbance at a specific wavelength (e.g., 570 nm).

3. Data Analysis:

- Calculate the percentage of cell viability relative to an untreated control.

- Determine the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.

Data Presentation: Expected Cytotoxic Profile

| Cancer Cell Line | IC₅₀ (µM) of 6-Ethyl-4-hydroxycoumarin |

| MCF-7 (Breast) | To be determined |

| HCT-116 (Colon) | To be determined |

| A549 (Lung) | To be determined |

| Healthy Cell Line (e.g., MRC-5) | To be determined (to assess selectivity) |

Toxicological Profile

Preliminary toxicological data for 4-hydroxycoumarin, the parent compound of the 6-Ethyl derivative, is available from safety data sheets. It is classified as harmful if swallowed and can cause skin and eye irritation.[17] For 6-Ethyl-4-hydroxycoumarin, specific LD₅₀ values in mice have been reported, indicating its potential toxicity at high doses.

Acute Toxicity Data for 4-Hydroxycoumarin (Parent Compound)

| Route of Administration | Species | LD₅₀ Value | Reference |

| Oral | Mouse | 2 g/kg | [18] |

| Subcutaneous | Mouse | 750 mg/kg | [18] |

| Intraperitoneal | Mouse | 2 g/kg | [18] |

It is imperative that 6-Ethyl-4-hydroxycoumarin be handled with appropriate safety precautions in a laboratory setting.[19]

Conclusion and Future Directions

6-Ethyl-4-hydroxycoumarin, as a member of the 4-hydroxycoumarin family, holds significant promise for a range of biological activities, including anticoagulant, anti-inflammatory, antimicrobial, and anticancer effects. This technical guide has outlined the theoretical basis for these activities and provided detailed, standardized protocols for their in vitro evaluation. While the core mechanisms are likely to be shared with other 4-hydroxycoumarins, the presence of the 6-ethyl group may modulate the potency, selectivity, and pharmacokinetic properties of the molecule.

Future research should focus on the synthesis and purification of 6-Ethyl-4-hydroxycoumarin, followed by the systematic execution of the described experimental protocols to generate robust, quantitative data. Such studies will be invaluable in elucidating the specific biological profile of this compound and determining its potential for further development as a therapeutic agent.

References

-

Abdel-Aziz, M., Abuo-Rahma, G. E.-D. A., & Hassan, A. A. (2011). Synthesis and Characterization of Some New 4-Hydroxy-coumarin Derivatives. Molecules, 16(12), 10267–10279. [Link]

-

Whitlon, D. S., Sadowski, J. A., & Suttie, J. W. (1978). Mechanism of coumarin action: significance of vitamin K epoxide reductase inhibition. Biochemistry, 17(8), 1371–1377. [Link]

-

Suttie, J. W. (1978). Mechanism of coumarin action: significance of vitamin K epoxide reductase inhibition. Biochemistry, 17(8), 1371-1377. [Link]

- Rudhani, I., et al. (2018). Some Experimental Studies on the Anticoagulant Activity of the Synthetic Coumarin Derivatives. Jordan Journal of Biological Sciences, 11(4), 433-438.

-

Stanchev, S., Momekov, G., Jensen, F., & Manolov, I. (2008). Synthesis, computational study and cytotoxic activity of new 4-hydroxycoumarin derivatives. European Journal of Medicinal Chemistry, 43(4), 694–706. [Link]

-

Siew, E. L., et al. (2018). In vitro assesment of anti-inflammatory activities of coumarin and Indonesian cassia extract in RAW264.7 murine macrophage cell line. Iranian Journal of Basic Medical Sciences, 21(12), 1298–1304. [Link]

-

Abdel-Aziz, M., Abuo-Rahma, G. E.-D. A., & Hassan, A. A. (2011). Synthesis and Characterization of Some New 4-Hydroxy-coumarin Derivatives. Molecules, 16(12), 10267–10279. [Link]

-

Jung, J. C., & Park, O. S. (2009). Synthetic Approaches and Biological Activities of 4-Hydroxycoumarin Derivatives. Molecules, 14(11), 4790–4803. [Link]

-

Spirtovic-Halilovic, S., et al. (2013). The synthesis and antimicrobial activity of some 4-hydroxycoumarin derivatives. Journal of the Serbian Chemical Society, 78(10), 1493-1503. [Link]

- Stanchev, S., et al. (2008). Synthesis, computational study and cytotoxic activity of new 4-hydroxycoumarin derivatives. European journal of medicinal chemistry, 43(4), 694-706.

- Khan, K. M., et al. (2015). Synthesis and Evaluation of Novel 4-Hydroxycoumarin Derivatives as Potential Anti-Microbial Agents. Oriental Journal of Chemistry, 31(3), 1545-1553.

- Khan, K. M., et al. (2021).

-

Spirtovic-Halilovic, S., et al. (2013). The synthesis and antimicrobial activity of some 4-hydroxycoumarin derivatives. Journal of the Serbian Chemical Society, 78(10), 1493-1503. [Link]

- Hadjipavlou-Litina, D., et al. (2015). Structure–activity relationship studies of 4-methylcoumarin derivatives as anticancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 30(3), 441-449.

- Lin, C. M., et al. (2008). 6-Acyl-4-aryl/alkyl-5,7-dihydroxycoumarins as anti-inflammatory agents. Bioorganic & Medicinal Chemistry, 16(15), 7345-7351.

- Hamdi, N., et al. (2015). Recent advances in 4-hydroxycoumarin chemistry. Part 1: Synthesis and reactions. Journal of Heterocyclic Chemistry, 52(5), 1261-1279.

-

Man-Ying, C., et al. (2020). Antagonists of Vitamin K—Popular Coumarin Drugs and New Synthetic and Natural Coumarin Derivatives. Molecules, 25(6), 1465. [Link]

-

Sharma, S., et al. (2021). Latest developments in coumarin-based anticancer agents: mechanism of action and structure–activity relationship studies. RSC Medicinal Chemistry, 12(10), 1646-1678. [Link]

- Silverman, R. B. (1981). A model for the mechanism of action of oral anticoagulants. Journal of the American Chemical Society, 103(13), 3910-3915.

- Venkatramaiah, T., & Prashantha Kumar, B. R. (2018). DESIGN, SYNTHESIS AND ANTICOAGULANT ACTIVITY OF SOME NOVEL COUMARINS. Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry, 6(3), 105-122.

-

Ren, W., et al. (2020). Structural basis of antagonizing the vitamin K catalytic cycle for anticoagulation. Science, 370(6518), 849-853. [Link]

-

Li, Y., et al. (2019). New Insights into the Antibacterial Activity of Hydroxycoumarins against Ralstonia solanacearum. Molecules, 24(18), 3338. [Link]

-

PubChem. (n.d.). 6-ethyl-4-hydroxychromen-2-one. Retrieved from [Link]

-

da Silva, J. C. C., et al. (2021). Toxicological assessment of 4-hydroxycoumarin: (Anti) Mutagenicity, toxic, and antioxidant studies. Research, Society and Development, 10(8), e22410817245. [Link]

- Khan, K. M., et al. (2014). Enzyme inhibition and antibacterial potential of 4-Hydroxycoumarin derivatives. Brazilian Journal of Pharmaceutical Sciences, 50(4), 759-766.

-

Milenković, D., et al. (2021). Synthesis and Biological Screening of New 4-Hydroxycoumarin Derivatives and Their Palladium(II) Complexes. Molecules, 26(9), 2533. [Link]

- Fasco, M. J., et al. (1978). In vitro metabolism of a new 4-hydroxycoumarin anticoagulant. Structure of an unusual metabolite. Journal of Medicinal Chemistry, 21(10), 1054-1059.

-

Khan, K. M., et al. (2023). In Silico and In Vitro Studies of 4-Hydroxycoumarin-Based Heterocyclic Enamines as Potential Anti-Tumor Agents. Molecules, 28(15), 5859. [Link]

-

da Fonsêca, D. V., et al. (2025). Special Issue “The Role of Natural Products in Drug Discovery”. International Journal of Molecular Sciences, 26(6), 2788. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. [PDF] Structure-activity relationship of anticancer potential of 4-hydroxycoumarin and its derivatives: A comparative study | Semantic Scholar [semanticscholar.org]

- 3. scbt.com [scbt.com]

- 4. PubChemLite - 6-ethyl-4-hydroxycoumarin (C11H10O3) [pubchemlite.lcsb.uni.lu]

- 5. Recent advances in 4-hydroxycoumarin chemistry. Part 1: Synthesis and reactions - Arabian Journal of Chemistry [arabjchem.org]

- 6. Synthesis and Characterization of Some New 4-Hydroxy-coumarin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. benchchem.com [benchchem.com]

- 9. jjbs.hu.edu.jo [jjbs.hu.edu.jo]

- 10. In vitro assesment of anti-inflammatory activities of coumarin and Indonesian cassia extract in RAW264.7 murine macrophage cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. THE SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF SOME 4-HYDROXYCOUMARIN DERIVATIVES - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The synthesis and antimicrobial activity of some 4-hydroxycoumarin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. New Insights into the Antibacterial Activity of Hydroxycoumarins against Ralstonia solanacearum | MDPI [mdpi.com]

- 15. Synthesis, computational study and cytotoxic activity of new 4-hydroxycoumarin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Latest developments in coumarin-based anticancer agents: mechanism of action and structure–activity relationship studies - PMC [pmc.ncbi.nlm.nih.gov]

- 17. tcichemicals.com [tcichemicals.com]

- 18. cdn.caymanchem.com [cdn.caymanchem.com]

- 19. echemi.com [echemi.com]

6-Ethyl-4-hydroxycoumarin mechanism of action

An In-Depth Technical Guide to the Mechanism of Action of 6-Ethyl-4-hydroxycoumarin

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

6-Ethyl-4-hydroxycoumarin belongs to the 4-hydroxycoumarin class of compounds, a scaffold of significant pharmacological importance. While the parent structure, coumarin, lacks anticoagulant properties, its derivatives, particularly those with a substituent at the 3-position, are potent inhibitors of blood coagulation.[1][2] This guide provides a detailed examination of the molecular mechanism of action of 6-Ethyl-4-hydroxycoumarin, focusing on its primary role as a Vitamin K antagonist. We will explore the intricacies of the Vitamin K cycle, the specific enzymatic inhibition by the compound, the resulting downstream physiological effects, and the experimental methodologies used to characterize its activity. This document is intended to serve as a comprehensive resource for scientists engaged in anticoagulant research and development.

The Central Role of the Vitamin K Cycle in Hemostasis

To comprehend the action of 6-Ethyl-4-hydroxycoumarin, one must first understand the biochemical pathway it disrupts. The Vitamin K cycle is a critical metabolic loop essential for the activation of several blood clotting factors.

In the endoplasmic reticulum of hepatocytes, the enzyme gamma-glutamyl carboxylase (GGCX) catalyzes the post-translational carboxylation of specific glutamate (Glu) residues on Vitamin K-dependent proteins, converting them to gamma-carboxyglutamate (Gla) residues. These Gla residues are crucial for the calcium-binding ability of clotting factors II (prothrombin), VII, IX, and X, enabling them to bind to phospholipid surfaces at the site of injury and participate in the coagulation cascade.

This carboxylation reaction requires the reduced form of Vitamin K, Vitamin K hydroquinone (KH2), as a cofactor. During the reaction, KH2 is oxidized to Vitamin K 2,3-epoxide (KO). For coagulation to be sustained, this epoxide must be recycled back to its active, reduced form. This is accomplished by the enzyme Vitamin K epoxide reductase (VKOR) , which reduces KO to Vitamin K quinone (K).[1][3][4] Another reductase, which may be VKOR itself, then reduces the quinone to the active KH2, completing the cycle.

Core Mechanism: Inhibition of Vitamin K Epoxide Reductase (VKOR)

The primary and well-established mechanism of action for 6-Ethyl-4-hydroxycoumarin and its chemical relatives is the potent inhibition of Vitamin K epoxide reductase (VKOR).[1][3][5]

By inhibiting VKOR, 4-hydroxycoumarins effectively halt the regeneration of active Vitamin K hydroquinone.[1] This leads to a progressive depletion of the reduced Vitamin K pool within the liver. Consequently, the gamma-glutamyl carboxylase is left without its essential cofactor, resulting in the production of under-carboxylated, inactive clotting factors. These non-functional proteins are released into circulation but cannot effectively participate in clot formation, leading to the compound's characteristic anticoagulant effect.

It is critical to note that 4-hydroxycoumarins are not direct antagonists of Vitamin K in a classical receptor-ligand sense; rather, they are enzyme inhibitors that create a state of functional Vitamin K deficiency.[1] This mechanism also explains the delayed onset of action; the anticoagulant effect only becomes apparent after the pre-existing, functional clotting factors have been naturally cleared from the bloodstream.

Below is a diagram illustrating the Vitamin K cycle and the point of inhibition.

References

An In-Depth Technical Guide to 6-Ethyl-4-hydroxycoumarin (CAS 55005-28-2)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 6-Ethyl-4-hydroxycoumarin (CAS 55005-28-2), a synthetic derivative of coumarin. As a member of the 4-hydroxycoumarin class, this compound is of significant interest for its potential pharmacological activities, primarily as an anticoagulant, with further exploration into its anti-inflammatory and antioxidant properties. This document details its chemical and physical characteristics, outlines a detailed synthesis protocol, and provides methodologies for its analytical determination. Furthermore, it delves into its mechanism of action, particularly its role as a vitamin K antagonist, and presents protocols for evaluating its biological activities. Safety and handling information are also included to ensure its proper use in a research and development setting.

Introduction

Coumarins and their derivatives represent a diverse class of phenolic compounds found in many plants, and they have long captured the attention of medicinal chemists due to their wide range of biological activities.[1] The 4-hydroxycoumarin scaffold is a particularly "privileged structure" in medicinal chemistry, serving as the foundation for numerous clinically significant drugs, most notably the oral anticoagulants.[2] 6-Ethyl-4-hydroxycoumarin, a synthetic member of this class, is a subject of ongoing research for its potential therapeutic applications. Its structural modifications, including the ethyl group at the 6-position, can significantly influence its pharmacokinetic and pharmacodynamic properties. This guide aims to consolidate the current scientific knowledge on 6-Ethyl-4-hydroxycoumarin, providing a valuable resource for researchers and professionals in the field of drug discovery and development.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of 6-Ethyl-4-hydroxycoumarin is fundamental for its application in research and development, from designing experimental protocols to formulating potential drug candidates.

| Property | Value | Reference(s) |

| CAS Number | 55005-28-2 | [3][4] |

| Molecular Formula | C₁₁H₁₀O₃ | [3][4] |

| Molecular Weight | 190.2 g/mol | [3][4] |

| Appearance | White to off-white crystalline solid | [4] |

| Melting Point | 216-218 °C | |

| Solubility | Slightly soluble in DMSO and Methanol. | |

| Purity | ≥ 97% (HPLC) | [4] |

| Storage Conditions | Store at 0-8°C | [4] |

Synthesis of 6-Ethyl-4-hydroxycoumarin

The synthesis of 4-hydroxycoumarins can be achieved through various methods, with the Pechmann condensation being a classic and widely used approach.[5][6] This reaction typically involves the condensation of a phenol with a β-ketoester in the presence of an acid catalyst. For 6-Ethyl-4-hydroxycoumarin, a plausible synthetic route involves the reaction of 4-ethylphenol with diethyl malonate.

Synthetic Pathway: Pechmann Condensation

The following diagram illustrates the general workflow for the synthesis of a 4-hydroxycoumarin derivative via the Pechmann condensation.

Sources

- 1. Structural basis of antagonizing the vitamin K catalytic cycle for anticoagulation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthetic Approaches and Biological Activities of 4-Hydroxycoumarin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. chemimpex.com [chemimpex.com]

- 5. sciepub.com [sciepub.com]

- 6. Synthesis of 7 hydroxy-4-methyl coumarin | PDF [slideshare.net]

An In-depth Technical Guide to the Solubility and Stability of 6-Ethyl-4-hydroxycoumarin

<

For Researchers, Scientists, and Drug Development Professionals

Foreword

Coumarin and its derivatives represent a cornerstone in medicinal chemistry and materials science, valued for their broad spectrum of biological activities and unique photophysical properties.[1][2][3] Among these, 4-hydroxycoumarins are a particularly significant subclass, forming the structural basis for widely used anticoagulants like warfarin and rodenticides such as brodifacoum.[4][5] The introduction of substituents onto the coumarin core allows for the fine-tuning of these properties, making a detailed understanding of each derivative's physicochemical characteristics paramount for its successful application.[2][6][7] This guide focuses on 6-Ethyl-4-hydroxycoumarin, a derivative with potential applications in pharmaceuticals and as a fluorescent probe.[8] A comprehensive grasp of its solubility and stability is critical for formulation development, ensuring efficacy, and predicting its environmental fate.[1][9]

This document provides a deep dive into the solubility and stability profiles of 6-Ethyl-4-hydroxycoumarin. It is designed to be a practical resource for researchers, offering not just data, but also the underlying scientific principles and methodologies required for its effective use and study.

Physicochemical Properties of 6-Ethyl-4-hydroxycoumarin

Molecular Structure and Properties:

The structure of 6-Ethyl-4-hydroxycoumarin features a benzopyrone core with a hydroxyl group at the 4-position and an ethyl group at the 6-position. The hydroxyl group is a key determinant of its acidic nature and its potential for hydrogen bonding, which significantly influences its solubility and interactions with biological targets.[8][13] The ethyl group, being electron-donating, can modulate the electronic properties of the aromatic ring, which in turn affects the molecule's reactivity and stability.[6][7]

Solubility Profile

The solubility of a compound is a critical parameter in drug development, impacting its absorption, distribution, metabolism, and excretion (ADME) profile. For 6-Ethyl-4-hydroxycoumarin, solubility is influenced by the solvent's polarity, pH, and temperature.

Solubility in Common Solvents

Qualitative solubility data indicates that 6-Ethyl-4-hydroxycoumarin is slightly soluble in dimethyl sulfoxide (DMSO) and methanol.[11][12] Generally, coumarins are well-soluble in organic solvents like chloroform, diethyl ether, and ethanol.[14][15] The presence of the hydroxyl group in 4-hydroxycoumarin derivatives enhances their solubility and reactivity.[8] For instance, 4-hydroxycoumarin itself is soluble in organic solvents such as ethanol, DMSO, and dimethylformamide at approximately 30 mg/mL, but is sparingly soluble in aqueous buffers.[16]

Table 1: Qualitative Solubility of 6-Ethyl-4-hydroxycoumarin and Related Compounds

| Compound | Solvent | Solubility | Reference |

| 6-Ethyl-4-hydroxycoumarin | DMSO | Slightly Soluble | [11][12] |

| 6-Ethyl-4-hydroxycoumarin | Methanol | Slightly Soluble | [11][12] |

| 4-Hydroxycoumarin | Ethanol | ~30 mg/mL | [16] |

| 4-Hydroxycoumarin | DMSO | ~30 mg/mL | [16] |

| 4-Hydroxycoumarin | Dimethylformamide | ~30 mg/mL | [16] |

| 4-Hydroxycoumarin | Aqueous Buffers | Sparingly Soluble | [16] |

Effect of pH on Solubility

The 4-hydroxy group of 4-hydroxycoumarins is acidic, meaning its proton can dissociate in aqueous solutions.[9][17] This pH-dependent ionization significantly impacts solubility. In acidic to neutral solutions, the compound exists predominantly in its less soluble neutral form. As the pH increases, the hydroxyl group deprotonates to form a phenolate anion, which is more water-soluble. This behavior is crucial for designing aqueous formulations and understanding its behavior in biological systems.[13]

Experimental Protocol for Solubility Determination

A standardized method for determining the solubility of a compound is the shake-flask method.[18]

Step-by-Step Methodology:

-

Preparation of Saturated Solution: Add an excess amount of 6-Ethyl-4-hydroxycoumarin to a known volume of the desired solvent in a sealed container.

-

Equilibration: Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge or filter the suspension to separate the undissolved solid from the saturated solution.

-

Quantification: Analyze the concentration of the dissolved compound in the clear supernatant using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[14]

-

Data Analysis: Express the solubility in terms of mass per unit volume (e.g., mg/mL or µg/mL) or molarity.

Diagram of Solubility Determination Workflow

Caption: Workflow for determining the solubility of 6-Ethyl-4-hydroxycoumarin.

Stability Profile

Understanding the stability of 6-Ethyl-4-hydroxycoumarin is essential for determining its shelf-life, appropriate storage conditions, and potential degradation pathways.[19][20][21] Stability testing involves subjecting the compound to various stress conditions to identify potential degradation products and understand its degradation kinetics.[22][23]

Forced Degradation Studies

Forced degradation, or stress testing, is a critical component of drug development that helps to elucidate the intrinsic stability of a molecule.[22][23][24] These studies involve exposing the drug substance to conditions more severe than accelerated stability testing.[23]

Common Stress Conditions:

-

Acidic and Basic Hydrolysis: The lactone ring of the coumarin core is susceptible to hydrolysis under strongly acidic or basic conditions. This can lead to the opening of the ring and the formation of corresponding cinnamic acid derivatives.

-

Oxidative Degradation: Exposure to oxidizing agents can lead to the formation of various degradation products. Advanced oxidation processes involving hydroxyl radicals have been shown to degrade 4-hydroxycoumarin derivatives.[1][9][17][25]

-

Thermal Degradation: High temperatures can induce decomposition of the molecule.[26] The stability of a compound under thermal stress is crucial for determining appropriate manufacturing and storage temperatures.

-

Photodegradation: Many coumarin derivatives are fluorescent and can be sensitive to light.[27][28][29] Photostability studies are essential to determine if the compound needs to be protected from light during storage and handling.[22]

Experimental Protocol for Forced Degradation Studies

A general protocol for conducting forced degradation studies is outlined below. The specific conditions may need to be optimized for 6-Ethyl-4-hydroxycoumarin.

Step-by-Step Methodology:

-

Sample Preparation: Prepare solutions of 6-Ethyl-4-hydroxycoumarin in appropriate solvents.

-

Stress Conditions:

-

Acidic: Treat the solution with an acid (e.g., 0.1 N HCl) and heat if necessary.

-

Basic: Treat the solution with a base (e.g., 0.1 N NaOH) at room temperature or with gentle heating.

-

Oxidative: Treat the solution with an oxidizing agent (e.g., 3-30% H₂O₂) at room temperature.

-

Thermal: Expose the solid compound or a solution to elevated temperatures (e.g., 60-80°C).

-

Photolytic: Expose the solid compound or a solution to UV and/or visible light, as per ICH Q1B guidelines.[22]

-

-

Time Points: Collect samples at various time points during the stress testing.

-

Neutralization: For acidic and basic stress samples, neutralize them before analysis.

-

Analysis: Analyze the stressed samples using a stability-indicating HPLC method to separate the parent compound from its degradation products.

-

Characterization: If significant degradation is observed, the degradation products may be isolated and characterized using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Diagram of Forced Degradation Study Workflow

Caption: General workflow for conducting forced degradation studies.

Long-Term and Accelerated Stability Testing

In addition to forced degradation, formal stability testing under long-term and accelerated conditions, as defined by the International Council for Harmonisation (ICH) guidelines, is necessary for pharmaceutical product development.[19][20][21][30]

Table 2: ICH Recommended Storage Conditions for Stability Testing

| Study | Storage Condition | Minimum Time Period |

| Long-term | 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH | 12 months |

| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months |

| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |

The frequency of testing for long-term studies is typically every 3 months for the first year, every 6 months for the second year, and annually thereafter.[30] For accelerated studies, a minimum of three time points, including the initial and final points (e.g., 0, 3, and 6 months), is recommended.

Conclusion

This technical guide provides a comprehensive overview of the critical physicochemical properties of 6-Ethyl-4-hydroxycoumarin, with a focus on its solubility and stability. The provided experimental protocols and theoretical background are intended to equip researchers and drug development professionals with the necessary knowledge to effectively handle, formulate, and study this promising coumarin derivative. A thorough understanding of these parameters is fundamental to unlocking its full potential in various scientific and therapeutic applications.

References

- Degradation Mechanisms of 4,7-Dihydroxycoumarin Derivatives in Advanced Oxidation Processes: Experimental and Kinetic DFT Study. MDPI.

- The Electronic Effects of 3-Methoxycarbonylcoumarin Substituents on Spectral, Antioxidant, and Protein Binding Properties. PMC - PubMed Central.

- Quantitative study of the substituent effects on the electronic absorption and fluorescence spectra of coumarins.

- Engineering Photolabile Cyclopentane‐Fused Coumarins: From One‐Pot Synthesis to Mechanistic Study for Visible Light‐Triggered Photolysis. NIH.

- Stability Testing of Pharmaceutical Products.

- Another look at reactions of 4-hydroxycoumarin with hydroxyl radical in the environment: Deprotonation and diffusion effects.

- 6-ETHYL-4-HYDROXYCOUMARIN CAS#: 55005-28-2. ChemicalBook.

- basing photostability of coumarins.

- Determination and correlation of solubility and solution thermodynamics of coumarin in different pure solvents.

- FORCE DEGRADATION AND STABILITY STUDY OF 7-HYDROXY COUMARIN.

- The photostability of some fluorescent disperse dyes derivatives of coumarin.

- Another look at reactions of 4-hydroxycoumarin with hydroxyl radical in the environment: deprotonation and diffusion effects. New Journal of Chemistry (RSC Publishing).

- 6-ETHYL-4-HYDROXYCOUMARIN | 55005-28-2. ChemicalBook.

- Synthesis, photophysical, photochemical, and computational studies of coumarin-labeled nicotinamide deriv

- Degradation Mechanisms of 4,7-Dihydroxycoumarin Derivatives in Advanced Oxidation Processes: Experimental and Kinetic DFT Study. NIH.

- Q 1 A (R2) Stability Testing of new Drug Substances and Products. EMA.

- Developing Photoactive Coumarin-Caged N-Hydroxysulfonamides for Gener

- Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms. Paho.org.

- Coumarin-Based Profluorescent and Fluorescent Substrates for Determining Xenobiotic-Metabolizing Enzyme Activities In Vitro. NIH.

- Guidelines On Stability Testing Of Finished Pharmaceutical Products and Active Drug Substance Year 2022.

- Guidelines for Pharmaceutical Stability Study. Pharmaguideline.

- Elevating 4-hydroxycoumarin production through alleviating thioesterase-mediated salicoyl-CoA degrad

- 6-Ethyl-4-hydroxycoumarin. Chem-Impex.

- Exploring the solubility and solvation thermodynamics of coumarin in a range of aqua-organic solvents. New Journal of Chemistry (RSC Publishing).

- Synthesis, Structure and Acid-Base Behaviour of Some 4-Hydroxycoumarin Deriv

- Substitution Effects on the Optoelectronic Properties of Coumarin Deriv

- 4-Hydroxycoumarin. Wikipedia.

- Therapeutic Effects of Coumarins with Different Substitution P

- Synthetic Approaches and Biological Activities of 4-Hydroxycoumarin Deriv

- Synthesis and Characterization of New Substituted Coumarin Derivatives and Study Their Biological Activity. Chemical Methodologies.

- Forced Degrad

- Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs. MDPI.

- Improved solubility and stability of 7-hydroxy-4-methylcoumarin at different temperatures and pH values through complexation with sulfobutyl ether-β-cyclodextrin.

- Elucidation of the coumarin degradation by Pseudomonas sp. strain NyZ480. PubMed.

- Recent Advances in 4-Hydroxycoumarin Chemistry. Part 1: Synthesis and Reactions.

- 25 Coumarins – Analytical and Preparative Techniques.

- THE SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF SOME 4-HYDROXYCOUMARIN DERIV

- [Thin-layer chromatographic determination of coumarin deriv

- 4-Hydroxycoumarin - PRODUCT INFORM

- Hi all! What will be a good solvent for Coumarin and 7 Hydroxycoumarin?.

- Ethyl 7-hydroxycoumarin-3-carboxylate derivatives: Synthesis, characterization and effect of liquid crystal properties.

- Recent advances in 4-hydroxycoumarin chemistry. Part 1: Synthesis and reactions.

- 6-Ethyl-4-hydroxycoumarin | CAS 55005-28-2 | SCBT. Santa Cruz Biotechnology.

- Thermal Degradation of Antioxidant Compounds: Effects of Parameters, Thermal Degradation Kinetics, and Formulation Strategies.

Sources

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. chemmethod.com [chemmethod.com]

- 4. 4-Hydroxycoumarin - Wikipedia [en.wikipedia.org]

- 5. Synthetic Approaches and Biological Activities of 4-Hydroxycoumarin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Electronic Effects of 3-Methoxycarbonylcoumarin Substituents on Spectral, Antioxidant, and Protein Binding Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. chemimpex.com [chemimpex.com]

- 9. Another look at reactions of 4-hydroxycoumarin with hydroxyl radical in the environment: deprotonation and diffusion effects - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. scbt.com [scbt.com]

- 11. 6-ETHYL-4-HYDROXYCOUMARIN CAS#: 55005-28-2 [m.chemicalbook.com]

- 12. 6-ETHYL-4-HYDROXYCOUMARIN | 55005-28-2 [amp.chemicalbook.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. cdn.caymanchem.com [cdn.caymanchem.com]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. japsonline.com [japsonline.com]

- 20. www3.paho.org [www3.paho.org]

- 21. edaegypt.gov.eg [edaegypt.gov.eg]

- 22. researchgate.net [researchgate.net]

- 23. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 24. Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs | MDPI [mdpi.com]

- 25. Degradation Mechanisms of 4,7-Dihydroxycoumarin Derivatives in Advanced Oxidation Processes: Experimental and Kinetic DFT Study - PMC [pmc.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. Engineering Photolabile Cyclopentane‐Fused Coumarins: From One‐Pot Synthesis to Mechanistic Study for Visible Light‐Triggered Photolysis - PMC [pmc.ncbi.nlm.nih.gov]

- 28. researchgate.net [researchgate.net]

- 29. researchgate.net [researchgate.net]

- 30. Guidelines for Pharmaceutical Stability Study | Pharmaguideline [pharmaguideline.com]

The Accidental Anticoagulant: A Technical Guide to the Discovery and History of 4-Hydroxycoumarin Derivatives

Abstract

The serendipitous discovery of 4-hydroxycoumarin derivatives as potent anticoagulants represents a landmark in medical history, stemming from a mysterious hemorrhagic disease in cattle. This technical guide provides an in-depth exploration of the fascinating journey from the identification of dicoumarol in spoiled sweet clover to the synthesis of the life-saving drug warfarin and the development of highly potent "superwarfarins." We will delve into the core chemical principles, detailed experimental methodologies, and the intricate mechanism of action that underpins the profound physiological effects of this class of compounds. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the science and history behind these remarkable molecules.

A Serendipitous Beginning: The Sweet Clover Disease

In the early 20th century, a mysterious and fatal hemorrhagic ailment afflicted cattle in the northern United States and Canada.[1] Veterinarians Frank Schofield and Lee Roderick independently identified the cause as spoiled sweet clover hay.[1] The condition, termed "sweet clover disease," was characterized by a profound inability of the blood to clot, leading to spontaneous and fatal hemorrhaging.[1] It was observed that the disease could be reversed by removing the moldy hay from the animals' diet or through blood transfusions.[1] This crucial observation pointed towards a substance in the spoiled hay that interfered with the coagulation cascade.

The quest to isolate this hemorrhagic agent was undertaken by biochemist Karl Paul Link and his team at the University of Wisconsin.[1][2] After years of painstaking research, in 1940, they successfully isolated and crystallized the active compound from spoiled sweet clover hay and identified it as 3,3'-methylenebis(4-hydroxycoumarin), which they named dicoumarol.[1][3] It was discovered that coumarin, a naturally occurring compound in sweet clover with a pleasant scent, was converted into dicoumarol by fungal action in the presence of formaldehyde during the spoiling process.[4][5]

From Bovine Affliction to Clinical Application: The Rise of Warfarin

Initially, warfarin was commercialized as a highly effective rodenticide in 1948, as it induced fatal internal hemorrhaging in rodents. Its transition to human medicine was spurred by a failed suicide attempt in 1951, where a large dose of warfarin was ingested without lethal consequences, demonstrating a potential therapeutic window in humans.[7] Subsequent clinical studies confirmed its efficacy and relative safety, leading to its approval for human use in 1954. A notable early recipient was President Dwight D. Eisenhower, who was treated with warfarin after a heart attack in 1955.[8]

Chemical Evolution: The Synthesis of 4-Hydroxycoumarin Derivatives

The synthesis of 4-hydroxycoumarin and its derivatives is a cornerstone of their development. The core structure provides a versatile scaffold for chemical modification, leading to a wide array of compounds with varying potencies and pharmacokinetic profiles.

Synthesis of the 4-Hydroxycoumarin Scaffold

Several methods have been developed for the synthesis of the 4-hydroxycoumarin nucleus. A common approach involves the condensation of a phenol with a malonic acid derivative.[9]

Synthesis of Dicoumarol

Dicoumarol can be synthesized through the condensation of two equivalents of 4-hydroxycoumarin with one equivalent of formaldehyde.[2][7]

Synthesis of Warfarin

The classic synthesis of racemic warfarin involves the Michael addition of 4-hydroxycoumarin to benzalacetone.[4] This reaction can be catalyzed by a base, such as piperidine or triethylamine, or an acid.[4][10]

The Advent of "Superwarfarins"

The widespread use of warfarin as a rodenticide led to the emergence of warfarin-resistant rat populations.[11][12] This prompted the development of a second generation of 4-hydroxycoumarin anticoagulants, often referred to as "superwarfarins."[11][12] These compounds, such as brodifacoum and difenacoum , are characterized by their extremely high potency and long biological half-lives.[11][12] The synthesis of these more complex molecules involves multi-step sequences. For instance, the synthesis of brodifacoum can be achieved through a multi-step process starting from phenylacetyl chloride.[1]

Below is a diagram illustrating the chemical structures and evolutionary path of key 4-hydroxycoumarin derivatives.

Evolution of 4-hydroxycoumarin derivatives.

Mechanism of Action: The Vitamin K Cycle Blockade

The anticoagulant effect of 4-hydroxycoumarin derivatives stems from their ability to inhibit the enzyme Vitamin K epoxide reductase (VKOR).[4][13] This enzyme is a crucial component of the Vitamin K cycle, which is essential for the post-translational modification of several clotting factors.

The Vitamin K cycle involves the conversion of Vitamin K quinone to its active, reduced form, Vitamin K hydroquinone. This reduced form acts as a cofactor for the enzyme γ-glutamyl carboxylase, which catalyzes the carboxylation of glutamate residues on prothrombin and factors VII, IX, and X. This carboxylation is vital for their ability to bind calcium ions and participate in the coagulation cascade. During this process, Vitamin K hydroquinone is oxidized to Vitamin K epoxide. VKOR is responsible for recycling Vitamin K epoxide back to Vitamin K quinone, thus completing the cycle.

4-hydroxycoumarin derivatives act as competitive inhibitors of VKOR, preventing the regeneration of active Vitamin K.[13] This leads to a depletion of reduced Vitamin K, thereby impairing the synthesis of functional clotting factors and resulting in a state of anticoagulation.

The following diagram illustrates the Vitamin K cycle and the inhibitory action of 4-hydroxycoumarin derivatives.

Mechanism of action of 4-hydroxycoumarin derivatives.

Experimental Protocols

This section provides detailed, step-by-step methodologies for the synthesis of key 4-hydroxycoumarin derivatives and the evaluation of their anticoagulant activity.

Synthesis and Purification of Warfarin

Materials:

-

4-hydroxycoumarin

-

Benzalacetone

-

Piperidine

-

Methanol

-

Hydrochloric acid (HCl)

-

Ethanol

-

Water

Procedure:

-

In a round-bottom flask, dissolve 4-hydroxycoumarin (1 equivalent) and benzalacetone (1 equivalent) in methanol.

-

Add a catalytic amount of piperidine to the mixture.

-

Reflux the reaction mixture for 20 hours.[4]

-

After cooling to room temperature, a precipitate will form. Isolate the solid product by vacuum filtration.

-

Wash the crude product with cold ethanol.

-

To purify the product, perform recrystallization from a mixture of ethanol and water.[14] Dissolve the crude solid in a minimal amount of hot ethanol and add hot water dropwise until the solution becomes cloudy. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.

-

Collect the purified warfarin crystals by vacuum filtration and dry them in a vacuum oven.

-

Characterize the final product by determining its melting point and acquiring spectroscopic data (e.g., ¹H NMR, ¹³C NMR, IR).

Evaluation of Anticoagulant Activity: Prothrombin Time (PT) Assay

The prothrombin time (PT) assay is a fundamental test used to assess the extrinsic and common pathways of the coagulation cascade and is the standard method for monitoring warfarin therapy.

Materials:

-

Citrated platelet-poor plasma (from control and treated subjects)

-

Thromboplastin-calcium reagent

-

Water bath or automated coagulometer set to 37°C

-

Stopwatch

Procedure:

-

Collect whole blood into a tube containing 3.2% sodium citrate anticoagulant (9:1 ratio of blood to anticoagulant).

-

Prepare platelet-poor plasma by centrifuging the blood sample at 1500 x g for 15 minutes.

-

Pipette 100 µL of the plasma sample into a test tube and incubate at 37°C for 1-2 minutes.

-

Add 200 µL of the pre-warmed thromboplastin-calcium reagent to the test tube and simultaneously start a stopwatch.

-

Observe the mixture for the formation of a fibrin clot. Stop the stopwatch as soon as the clot is detected.

-

The time taken for the clot to form is the prothrombin time, measured in seconds.[15]

-

For patients on anticoagulant therapy, the result is often expressed as the International Normalized Ratio (INR), which standardizes the PT ratio.

The following diagram outlines the general workflow for the discovery and development of a novel 4-hydroxycoumarin derivative.

Workflow for the development of 4-hydroxycoumarin derivatives.

Quantitative Data Summary

The following tables summarize key quantitative data for prominent 4-hydroxycoumarin derivatives, providing a comparative overview of their anticoagulant potency and pharmacokinetic properties.

Table 1: Anticoagulant Potency of 4-Hydroxycoumarin Derivatives

| Compound | Target | IC₅₀ (µM) | Reference |

| Warfarin | Vitamin K Epoxide Reductase (VKOR) | ~1.5 | [16] |

| Brodifacoum | Vitamin K Epoxide Reductase (VKOR) | ~0.15 | [17] |

Table 2: Pharmacokinetic Properties of 4-Hydroxycoumarin Derivatives in Rats

| Compound | Half-life (t½) | Volume of Distribution (Vd) | Total Plasma Clearance | Reference |

| Dicoumarol | 5 - 28 hours | - | - | [18] |

| Warfarin | 9 - 30 hours | ~0.14 L/kg | ~0.2 L/h/70kg | [16][18] |

| Brodifacoum | up to 9 months (in humans) | - | - |

Conclusion and Future Perspectives

The discovery of 4-hydroxycoumarin derivatives is a testament to the power of observation and systematic scientific inquiry. From a mysterious ailment in cattle to a cornerstone of anticoagulant therapy, the journey of these compounds has been remarkable. Warfarin remains a widely prescribed medication for the prevention and treatment of thromboembolic disorders, though its narrow therapeutic index and numerous drug-drug and food-drug interactions necessitate careful patient monitoring.

The development of superwarfarins, while initially aimed at rodent control, has provided valuable insights into structure-activity relationships and the potential for developing even more potent anticoagulants. However, their long half-lives and increased risk of bleeding complications have limited their clinical utility.

Future research in this area may focus on the development of novel anticoagulants with more predictable pharmacokinetic and pharmacodynamic profiles, wider therapeutic windows, and fewer off-target effects. The legacy of 4-hydroxycoumarin derivatives will undoubtedly continue to inspire the discovery and development of new generations of life-saving therapies.

References

- Warfarin Synthesis. (n.d.). University of Bristol.

- A One-pot Condensation for Synthesis 2-methyl-4-phenylpyrano[3, 2-c] chromen-5(4H)-one and Synthesis of Warfarin by Ionic Liquid Catalysis. (2011). E-Journal of Chemistry.

- Did You Know That the Diagnosis of Sweet Clover Disease in Bleeding Cattle in the 1920's Led to the Discovery of Vitamin K Antagonists? (2021). The Blood Project.

- A process for the preparation of warfarin sodium. (2007).

- Warfarin Discovery. (n.d.).

- Synthesis of Warfarin and ring-closing derivative of it via a Michael reaction. (n.d.).

- From 'Sweet Clover Disease' to NOACs: A Historical Perspective on Oral Anticoagulation for Prevention of Cardioembolic Stroke. (2016). Neurology.

- The emerging threat of superwarfarins: history, detection, mechanisms, and countermeasures. (2016). Annals of the New York Academy of Sciences.

- The history of warfarin. (2011).

- Effective Synthesis and Biological Evaluation of Dicoumarols: Preparation, Characterization, and Docking Studies. (2023). ACS Omega.

- Karl Paul Link. (n.d.).

- The Invention of Warfarin. (2022). American Chemical Society.

- Prothrombin time. (n.d.). Wikipedia.

- Prothrombin Time, Plasma. (n.d.). Logan Health.

- Characterization of warfarin inhibition kinetics requires stabilization of intramembrane vitamin K epoxide reductases. (2020). Journal of Biological Chemistry.

- A Comparative Analysis of the Anticoagulant Activities of Dihydrocoumarin and Warfarin. (n.d.). BenchChem.

- PT/INR Test (Prothrombin Time and International Normalized R

- Practical synthesis of hydroxychromenes and evaluation of their biological activity. (2012). Molecules.

- Studies on the Hemorrhagic Sweet Clover Disease Iv. the Isolation and Crystallization of the Hemorrhagic Agent. (1941). Journal of Biological Chemistry.

- A new synthesis of 4-hydroxycoumarins. (1948). Proceedings of the Indian Academy of Sciences - Section A.

- Determination of the warfarin inhibition constant Ki for vitamin K 2,3-epoxide reductase complex subunit-1 (VKORC1) using an in vitro DTT-driven assay. (n.d.). Merck Millipore.

- Synthesis, structure, antimicrobial and antioxidant investigations of dicoumarol and related compounds. (2008). European Journal of Medicinal Chemistry.

- Structural basis of antagonizing the vitamin K catalytic cycle for anticoagul

- Warfarin and vitamin K epoxide reductase: a molecular accounting for observed inhibition. (2017). Blood.

- Synthesis of (R)‐warfarin. (2023). Chemistry Online.

- Review on 4-Hydroxycoumarin Chemistry: Synthesis, Acylation and Photochemical Properties. (2019). World Journal of Organic Chemistry.

- Synthesis, Structure, Toxicological and Pharmacological Investigations of 4-hydroxycoumarin Derivatives. (2006). European Journal of Medicinal Chemistry.

- Improved synthesis for the rodenticides, diphenacoum and brodifacoum. (1981). Journal of the Chemical Society, Perkin Transactions 1.

- 4-Hydroxycoumarin. (n.d.). Wikipedia.

- Warfarin and other oral anticoagulants. (2023). Deranged Physiology.

- Superwarfarin (Long-Acting Anticoagulant Rodenticides) Poisoning: from Pathophysiology to Laboratory-Guided Clinical Management. (2019). The Clinical Biochemist Reviews.

- Distribution pharmacokinetics of warfarin in the rat, a non-linear multicompartment model. (1977). Journal of Pharmacokinetics and Biopharmaceutics.

- Comparative pharmacokinetics of coumarin anticoagulants XV: relationship between pharmacokinetics of dicumarol and warfarin in rats. (1974). Journal of Pharmaceutical Sciences.

- 4-Hydroxycoumarins – Knowledge and References. (n.d.). Taylor & Francis.

- Cocrystals of a coumarin derivative: an efficient approach towards anti-leishmanial cocrystals against MIL-resistant Leishmania tropica. (2024). IUCrJ.

- What are the techniques that can be use to purify coumarins ? (2022).

- Evaluation of pharmacokinetics of warfarin from validated pharmacokinetic-pharmacodynamic model. (2017). Journal of Pharmacology and Pharmacotherapeutics.

- Clinical pharmacokinetics and pharmacodynamics of warfarin. Understanding the dose-effect relationship. (1986). Clinical Pharmacokinetics.

- Preparation method of anticoagulant raticide brodifacoum hapten and holoantigen. (2013).

- Brodifacoum. (n.d.). PubChem.

Sources

- 1. Prothrombin time - Wikipedia [en.wikipedia.org]

- 2. Dicoumarol THE MOST COMMONLY USED DRUG | PPTX [slideshare.net]

- 3. US6512005B2 - Process for synthesis of pure warfarin acid, warfarin alkali metal salts and corresponding clathrates - Google Patents [patents.google.com]

- 4. PhenX Toolkit: Protocols [phenxtoolkit.org]

- 5. benchchem.com [benchchem.com]

- 6. Characterization of warfarin inhibition kinetics requires stabilization of intramembrane vitamin K epoxide reductases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Effective Synthesis and Biological Evaluation of Dicoumarols: Preparation, Characterization, and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Screening Tests in Haemostasis: The Prothrombin Time [PT] [practical-haemostasis.com]

- 9. Cocrystals of a coumarin derivative: an efficient approach towards anti-leishmanial cocrystals against MIL-resistant Leishmania tropica - PMC [pmc.ncbi.nlm.nih.gov]

- 10. How Warfarin Is Synthesized and Key Insights [medicoverhospitals.in]

- 11. benchchem.com [benchchem.com]